m-PEG9-Br

説明

特性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVCGSZTSMUNGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

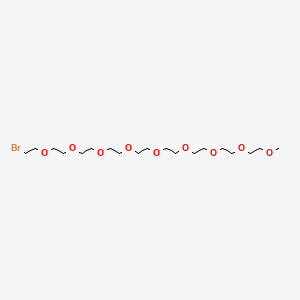

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39BrO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-30-3 |

Source

|

| Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of m-PEG9-Br?

An In-depth Technical Guide to m-PEG9-Br

Introduction

This compound, also known as Methoxy-PEG9-Bromide, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It is a specialized chemical reagent widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Structurally, it consists of a methoxy-terminated chain of nine ethylene (B1197577) glycol units, with a bromide group at the other end. This bifunctional nature allows it to act as a flexible, hydrophilic spacer, covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other substrates or surfaces.[1][2] The bromide atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation.[1] The PEG chain itself imparts increased aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, selecting appropriate solvents, and establishing proper storage conditions.

| Property | Value | Source(s) |

| Chemical Name | 28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane | [2] |

| Molecular Formula | C₁₉H₃₉BrO₉ | [1][2] |

| Molecular Weight (MW) | 491.4 g/mol | [1][2] |

| CAS Number | 125562-30-3 | [1] |

| Purity | ≥95% - 98% | [1][2] |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage Condition | -20°C, keep in dry and avoid sunlight | [1][2] |

| Shipping Condition | Ambient Temperature | [1] |

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactive bromide group. Bromide is an effective leaving group, making the terminal carbon susceptible to attack by nucleophiles such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) found on biomolecules and other chemical entities. This reaction, a nucleophilic substitution, results in the formation of a stable covalent bond and the displacement of the bromide ion.

The monodisperse nature of the nine-unit PEG chain is a significant advantage in drug development. Unlike polydisperse PEGs, which have a range of molecular weights, monodisperse linkers are pure compounds with a precise length and mass.[3] This uniformity is critical for creating homogenous drug conjugates, which can lead to more predictable pharmacological behavior and a simplified regulatory approval process.[3]

Key applications include:

-

PEGylation of Small Molecules: Attaching this compound to small molecule drugs can increase their molecular weight and hydrodynamic volume.[3] This modification can alter biodistribution, improve oral bioavailability, and decrease renal clearance, thereby extending the drug's circulation half-life.[3][] The hydrophilic PEG chain also enhances the solubility of hydrophobic drugs in aqueous media.[1]

-

Antibody-Drug Conjugates (ADCs): PEG linkers are used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and stability, and potentially reduce its immunogenicity.[4]

-

PROTAC Development: In the field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a target-binding ligand and an E3 ligase ligand. Optimizing the linker length is crucial for the efficacy of the resulting PROTAC.[6]

-

Surface Modification: The reactive nature of this compound allows it to be used for modifying the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and circulation time.[4]

Logical Workflow: Improving Drug Properties via PEGylation

The diagram below illustrates the conceptual benefit of using a PEG linker like this compound to enhance the therapeutic properties of a small molecule drug.

Caption: Logical flow demonstrating the enhancement of drug properties through PEGylation.

Experimental Protocols

While specific, detailed protocols are highly dependent on the substrate being modified, a general methodology for the conjugation of a biomolecule (e.g., a protein with an available amine or thiol group) with this compound can be outlined. This serves as a foundational guide for researchers.

General Protocol for Bioconjugation with this compound

This protocol describes a conceptual workflow for reacting a nucleophile-containing molecule with this compound.

-

Reagent Preparation:

-

Dissolve the substrate molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a pH of 7.4-8.5). The concentration will depend on the specific substrate.

-

Dissolve this compound in a compatible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[1]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the buffered solution of the substrate. The optimal molar ratio (e.g., 5:1, 10:1, 20:1 of PEG:substrate) must be determined empirically.

-

Allow the reaction to proceed for a set duration (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C). The reaction progress can be monitored using techniques like HPLC or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove the unreacted this compound and other byproducts.

-

Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the resulting conjugate.

-

-

Characterization and Analysis:

-

Confirm the successful conjugation and purity of the final product.

-

Techniques such as MALDI-TOF mass spectrometry can be used to verify the mass of the conjugate, confirming the addition of the PEG chain.

-

HPLC can be used to assess the purity of the final product.

-

Functional assays should be performed to ensure that the biological activity of the substrate molecule is retained after PEGylation.

-

The following diagram visualizes this generalized experimental workflow.

Caption: Generalized experimental workflow for a bioconjugation reaction using this compound.

References

- 1. m-PEG9-bromide, 125562-30-3 | BroadPharm [broadpharm.com]

- 2. mPEG9-Br | CAS:125562-30-3 | Biopharma PEG [biochempeg.com]

- 3. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

m-PEG9-Br chemical structure and molecular weight.

This guide provides a comprehensive overview of the chemical structure and molecular weight of methoxy-poly(ethylene glycol)-9-bromide (m-PEG9-Br), a monodisperse PEG linker. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Chemical Properties and Structure

This compound is a heterobifunctional PEG derivative featuring a methoxy (B1213986) ether group (-OCH₃) at one terminus and a reactive bromide group (-Br) at the other. The polyethylene (B3416737) glycol chain consists of nine repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to molecules it is conjugated with. The bromide is an excellent leaving group, making this compound particularly useful for conjugation reactions with nucleophiles such as thiols and amines.[1][2][3][4]

The hydrophilic nature of the PEG spacer enhances the solubility of the modified molecules in aqueous media.[1][3] This property is highly advantageous in biological applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 125562-30-3 | [1][3][5][6] |

| Molecular Formula | C₁₉H₃₉BrO₉ | [1][3][5][6] |

| Molecular Weight | 491.4 g/mol | [1][5][6] |

| Alternate Name | 28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane | [3][5] |

| Purity | ≥95% | [5] |

| Solubility | Water, DMSO, DCM, DMF | [1][3] |

| Storage Conditions | -20°C or -5°C, dry and protected from sunlight | [1][4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual manufacturers. However, a general synthetic approach involves the Williamson ether synthesis, where a monomethoxylated PEG alcohol is reacted with a brominating agent. Purification is typically achieved through chromatographic techniques to ensure high purity. For specific reaction conditions, it is recommended to consult the supplier's documentation or relevant scientific literature.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines:

-

Bioconjugation: It is widely used as a linker to attach therapeutic agents, imaging agents, or targeting moieties to proteins, peptides, and other biomolecules.

-

Drug Delivery: The PEG chain can improve the pharmacokinetic profile of drugs by increasing their solubility, stability, and circulation time, while reducing immunogenicity.

-

PROTACs and ADCs: It serves as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

-

Nanotechnology: this compound is utilized in the surface modification of nanoparticles to enhance their biocompatibility and stability in biological fluids.[4][5]

Chemical Structure Diagram

The following diagram illustrates the chemical structure of the this compound molecule.

Caption: Chemical structure of this compound.

References

- 1. m-PEG9-bromide, 125562-30-3 | BroadPharm [broadpharm.com]

- 2. Bromo PEG | BroadPharm [broadpharm.com]

- 3. m-PEG9-bromide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]

- 5. mPEG9-Br | CAS:125562-30-3 | Biopharma PEG [biochempeg.com]

- 6. labsolu.ca [labsolu.ca]

In-Depth Technical Guide: m-PEG9-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on methoxy-polyethylene glycol (9)-bromide (m-PEG9-Br), a monodisperse PEG linker crucial for bioconjugation, drug delivery, and nanotechnology.

Core Data Presentation

The CAS number for this compound is 125562-30-3 .

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 125562-30-3 | [1][2][3][4] |

| Molecular Formula | C19H39BrO9 | [1] |

| Molecular Weight | 491.4 g/mol | [1][2] |

| Purity | Typically ≥95% to 98% | [1][2] |

| Appearance | Varies (can be a solid or viscous liquid) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1][3] |

| Storage Conditions | -20°C, kept dry and away from sunlight | [1][2] |

Experimental Protocols

This compound is a versatile reagent for PEGylation, primarily through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. The following protocols are detailed methodologies for key experiments involving this compound, adapted from standard PEGylation procedures.

Protocol 1: PEGylation of Proteins via Amine Groups (Lysine Residues)

This protocol describes the covalent attachment of this compound to primary amine groups present on the surface of proteins, such as the ε-amino group of lysine (B10760008) residues.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

PEGylation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.

-

-

Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

-

Purification: Purify the PEGylated protein from unreacted this compound and non-PEGylated protein using SEC or IEX. The choice of purification method will depend on the properties of the target protein.

-

Characterization: Analyze the purified fractions by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Protocol 2: PEGylation of Proteins via Thiol Groups (Cysteine Residues)

This protocol details the site-specific PEGylation of a protein through the thiol group of a cysteine residue. This method often requires the protein to have a free, accessible cysteine. If necessary, disulfide bonds can be reduced prior to PEGylation.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Reduction Buffer (if needed): 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0, with 10 mM DTT or TCEP

-

Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5

-

Purification System: Size-exclusion chromatography (SEC)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Reduction (if necessary):

-

If the target cysteine is in a disulfide bond, dissolve the protein in the reduction buffer and incubate for 1-2 hours at room temperature.

-

Remove the reducing agent (DTT or TCEP) by buffer exchange into the reaction buffer using a desalting column.

-

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

PEGylation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

-

-

Purification: Purify the PEGylated protein using SEC to separate the conjugate from unreacted this compound and non-PEGylated protein.

-

Characterization: Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Experimental workflow for protein PEGylation using this compound.

Caption: Conceptual diagram of this compound in targeted drug delivery.

References

- 1. Synthesis of pegylated immunonanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

In-Depth Technical Guide: Safety Data Sheet for m-PEG9-Br

This guide provides a comprehensive overview of the safety data for m-PEG9-Br, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various supplier safety data sheets to ensure a thorough understanding of the handling, storage, and potential hazards of this compound.

Product Identification and Properties

-

Product Name: m-PEG9-bromide

-

Synonyms: Bromo-PEG9-methoxy; 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane, 28-bromo-; mPEG9-Br; Methyl-PEG9-bromide[1]

-

Intended Use: For laboratory research purposes, including the synthesis of substances and PEGylation of proteins, peptides, and oligos.[2][3]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 125562-30-3 | [1][4][5] |

| Molecular Formula | C19H39BrO9 | [1][2][4][5] |

| Molecular Weight | 491.4 g/mol | [1][4][5] |

| Appearance | Solid | [2] |

| Purity | 98% | [4][5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][5] |

| Boiling Point | 498.1 ± 40.0 °C (Predicted) | [1] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |

| Shelf Life | 1095 days | [4] |

| Storage Condition | -20°C | [5] |

Hazard Identification and Classification

There is some discrepancy in the GHS classification of this compound among suppliers. One source classifies it as hazardous, while another states it is not a hazardous substance. Therefore, it is crucial to consult the specific safety data sheet provided by the supplier from whom the material was purchased and to handle the substance with caution.

Classification according to one supplier[2]:

-

GHS Pictograms:

-

GHS07: Exclamation mark

-

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Another supplier states that mPEG-Bromide derivatives are not classified as a hazardous substance or mixture.[3] Given this conflicting information, users should exercise caution and adhere to the more stringent safety precautions.

Handling and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the product.

Safe Handling

-

Ventilation: Use only in areas with appropriate exhaust ventilation.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

-

General Hygiene: Avoid inhalation, and contact with eyes and skin.[2] Avoid dust and aerosol formation.[2] Do not eat, drink or smoke when using this product.[2] Wash hands before breaks and at the end of the workday.[7]

Storage

-

Conditions: Keep container tightly sealed in a cool, well-ventilated area.[2] A storage temperature of -20°C is recommended.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Never give anything by mouth to an unconscious person.[3]

-

If on Skin: Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and call a physician.[2]

-

If Inhaled: Immediately relocate self or casualty to fresh air.[2] If not breathing, give artificial respiration.[3]

-

If in Eyes: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[2] Separate eyelids with fingers to ensure adequate flushing.[2] Promptly call a physician.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[8] Avoid dust formation.[8] Wear personal protective equipment.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let product enter drains.

-

Methods for Cleaning Up: Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders).[2] Sweep up and shovel.[3] Keep in suitable, closed containers for disposal.[3] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are typically based on data from similar compounds, computational toxicology models (e.g., QSAR), and, where available, results from standardized toxicity tests. The provided GHS classification (Acute toxicity, Oral, Category 4) suggests that toxicity testing may have been performed, but the specific methodologies are not disclosed in the SDS.

Visualized Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical substance like this compound, from receipt to disposal, based on the information provided in the safety data sheets.

Caption: General workflow for safe handling of this compound.

References

- 1. m-PEG9-bromide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. m-PEG9-bromide|MSDS [dcchemicals.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. labsolu.ca [labsolu.ca]

- 5. m-PEG9-bromide, 125562-30-3 | BroadPharm [broadpharm.com]

- 6. biochempeg.com [biochempeg.com]

- 7. msds.carboline.com [msds.carboline.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Bioconjugation Using m-PEG9-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br). PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a cornerstone of modern biopharmaceutical development, offering significant advantages in enhancing the therapeutic efficacy, stability, and pharmacokinetic profiles of proteins, peptides, and other biological entities. This document delves into the core chemistry of this compound, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective application in research and drug development.

Core Principles of Bioconjugation with this compound

This compound is a heterobifunctional PEGylation reagent characterized by a methoxy-terminated polyethylene glycol chain of nine ethylene (B1197577) glycol units and a reactive terminal bromide. The bromide functional group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the PEG moiety to various nucleophilic functional groups present on biomolecules.

The primary mechanism of action for this compound is alkylation , where the PEG chain is transferred to a nucleophilic atom on the target biomolecule, forming a stable covalent bond. The selectivity of this reaction is largely governed by the nucleophilicity of the target functional groups and the reaction conditions, particularly pH.

Reactivity with Amino Acid Residues

The most common targets for alkylation on proteins and peptides are the side chains of specific amino acid residues:

-

Cysteine (Thiol Group): The thiol group (-SH) of cysteine is the most potent nucleophile among the common amino acid side chains, especially in its deprotonated thiolate form (-S⁻).[1] Consequently, cysteine residues are the primary and most selective targets for alkylation by this compound, particularly under neutral to slightly alkaline conditions (pH 7-8.5). The reaction proceeds via an SN2 mechanism to form a stable thioether linkage .[2][3]

-

Lysine (B10760008) (ε-Amino Group): The primary amine (-NH2) on the side chain of lysine is also nucleophilic and can be alkylated by this compound. However, the ε-amino group of lysine has a higher pKa (around 10.5) compared to the thiol group of cysteine (around 8.5). Therefore, for the lysine amine to be sufficiently nucleophilic, the reaction is typically performed at a higher pH (pH 8.5-10).[4] The reaction results in the formation of a secondary amine linkage . Due to the higher pH requirement and the abundance of lysine residues on the surface of most proteins, reactions targeting lysine can be less selective and may lead to a heterogeneous mixture of PEGylated products.

-

Histidine (Imidazole Group) and Methionine (Thioether Group): The imidazole (B134444) ring of histidine and the thioether side chain of methionine can also undergo alkylation, but are generally less reactive than cysteine and lysine.[2] These reactions are more likely to occur as side reactions, especially under forcing conditions.

-

Serine and Threonine (Hydroxyl Group): The hydroxyl groups of serine and threonine are weak nucleophiles and are generally not reactive towards alkylating agents like this compound under typical bioconjugation conditions.

pH Dependence and Selectivity

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction. By carefully selecting the pH, it is possible to favor the modification of one type of amino acid residue over another.

-

For selective cysteine modification: A pH range of 7.0-8.5 is recommended. In this range, a significant portion of the cysteine thiol groups will be in the more nucleophilic thiolate form, while the majority of lysine amino groups will remain protonated and thus less reactive.[3]

-

For lysine modification: A higher pH of 8.5-10 is typically required to deprotonate the ε-amino group and render it sufficiently nucleophilic. At this pH, cysteine residues will also be highly reactive.

The order of reactivity for alkylating agents like this compound with amino acid side chains is generally: Cysteine > N-terminal α-amine > Histidine > Lysine > Methionine .[2]

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for bioconjugation reactions with bromo-PEG reagents. It is important to note that specific reaction kinetics and yields will depend on the specific biomolecule, buffer conditions, and stoichiometry.

| Parameter | Cysteine (Thiol) Modification | Lysine (Amine) Modification |

| Optimal pH Range | 7.0 - 8.5 | 8.5 - 10.0 |

| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |

| Formed Linkage | Thioether | Secondary Amine |

| Linkage Stability | Generally stable, but can be susceptible to oxidation. | Generally stable. |

| Selectivity | High, especially at neutral to slightly alkaline pH. | Lower, potential for multiple alkylations and reaction with other nucleophiles. |

| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., His, Lys) if pH is high or reaction time is prolonged. | Over-alkylation leading to tertiary and quaternary amines, reaction with other nucleophiles. |

| Typical Molar Ratio (PEG:Protein) | 1:1 to 10:1 | 5:1 to 50:1 |

| Typical Reaction Time | 2 - 24 hours | 4 - 48 hours |

| Typical Reaction Temperature | 4°C to Room Temperature | Room Temperature |

Experimental Protocols

Protocol 1: Site-Specific Conjugation to Cysteine Residues

This protocol outlines the general procedure for the selective PEGylation of a protein via its cysteine residues using this compound.

Materials:

-

Protein containing at least one accessible cysteine residue

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reducing disulfide bonds, if necessary)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.

-

Remove excess TCEP by buffer exchange using a desalting column.

-

-

PEGylation Reaction:

-

Dissolve this compound in PBS immediately before use.

-

Add this compound to the protein solution at a molar ratio of 5-10 moles of PEG per mole of protein.

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the this compound) to the reaction mixture to quench any unreacted this compound.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Conjugate:

-

Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.[]

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the unmodified protein.

-

Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield charges on the protein surface, leading to a change in its elution profile.

-

-

-

Characterization:

Protocol 2: Conjugation to Lysine Residues

This protocol describes the general procedure for PEGylating a protein via its lysine residues.

Materials:

-

Protein of interest

-

This compound

-

Borate (B1201080) buffer (50 mM, pH 9.0)

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Purification column (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in 50 mM borate buffer, pH 9.0, at a concentration of 1-10 mg/mL.

-

-

PEGylation Reaction:

-

Dissolve this compound in the reaction buffer immediately before use.

-

Add this compound to the protein solution at a molar ratio of 20-50 moles of PEG per mole of protein.

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as Tris buffer (to a final concentration of 50 mM) or glycine (B1666218) to react with any excess this compound.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Conjugate:

-

Purify the PEGylated protein using SEC or IEX as described in Protocol 1.

-

-

Characterization:

Mandatory Visualizations

Caption: General experimental workflow for bioconjugation with this compound.

Caption: Reaction mechanisms of this compound with cysteine and lysine residues.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 7. sciex.com [sciex.com]

- 8. enovatia.com [enovatia.com]

An In-depth Technical Guide to the Synthesis of m-PEG9-Br: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br), a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The primary focus is on the selection of starting materials and a comprehensive, adaptable experimental protocol for its synthesis. This document also includes expected characterization data and a workflow for its subsequent use in modifying biological macromolecules.

Introduction to this compound

This compound is a monodisperse poly(ethylene glycol) (PEG) derivative featuring a methoxy (B1213986) group at one terminus and a reactive bromide at the other.[1][2] The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, which can improve the pharmacokinetic properties of conjugated molecules.[3] The terminal bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG moiety to various nucleophiles, such as amines and thiols, present on biomolecules like proteins, peptides, and antibodies.[4]

Starting Materials

The primary starting material for the synthesis of this compound is methoxy-poly(ethylene glycol)9-ol (m-PEG9-OH). The selection of a high-purity starting material is crucial for obtaining the desired product with minimal side reactions and purification challenges.

Table 1: Properties of the Primary Starting Material

| Property | Value | Reference |

| Chemical Name | Methoxy-poly(ethylene glycol)9-ol | N/A |

| Synonyms | m-PEG9-OH | N/A |

| CAS Number | 32129-45-2 (representative) | N/A |

| Molecular Formula | C19H40O10 | N/A |

| Molecular Weight | 428.52 g/mol | N/A |

| Appearance | Colorless to pale yellow viscous liquid or solid | N/A |

| Solubility | Soluble in water, ethanol, methanol, dichloromethane (B109758), and other common organic solvents | N/A |

Synthesis of this compound: An Adapted Experimental Protocol

While various methods exist for the bromination of polyethylene (B3416737) glycols, a common and effective approach involves the use of a brominating agent to convert the terminal hydroxyl group of m-PEG9-OH into a bromide. The following is a representative protocol adapted from general procedures for PEG bromination.[1][5]

Materials and Reagents

-

m-PEG9-OH (high purity, >95%)

-

Triphenylphosphine (B44618) (PPh3)

-

Carbon tetrabromide (CBr4)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for column chromatography

Reaction Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG9-OH (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Bromination: Slowly add carbon tetrabromide (1.5 equivalents) to the reaction mixture. The addition should be done portion-wise to control the reaction exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is often purified by precipitation. Dissolve the crude material in a minimal amount of dichloromethane and add it dropwise to a large volume of cold diethyl ether with vigorous stirring. The this compound product will precipitate.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

For higher purity, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

-

Final Product: Dry the purified product under vacuum to yield this compound as a colorless to pale yellow oil or solid.

Table 2: Summary of a Representative Synthesis of this compound

| Parameter | Value/Condition |

| Starting Material | m-PEG9-OH |

| Key Reagents | Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Primary Purification | Precipitation in cold diethyl ether |

| Secondary Purification | Silica gel column chromatography |

| Expected Yield | 70-90% (This is an estimate and can vary) |

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Table 3: Expected Characterization Data for this compound

| Technique | Expected Results | Reference |

| ¹H NMR | The spectrum should show the characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm). A triplet at ~3.8 ppm corresponding to the methylene (B1212753) group adjacent to the bromide will be observed, and the methoxy group will appear as a singlet at ~3.38 ppm. The disappearance of the hydroxyl proton signal from the starting material confirms the reaction. | [6] |

| ¹³C NMR | The spectrum will show the PEG backbone carbons at ~70 ppm. The carbon attached to the bromide will be shifted to a lower field (~30-40 ppm) compared to the carbon attached to the hydroxyl in the starting material. | N/A |

| Mass Spectrometry (e.g., ESI-MS) | The mass spectrum should show a peak corresponding to the molecular weight of this compound (491.41 g/mol for the most abundant isotopes) plus an adduct (e.g., [M+Na]⁺). | N/A |

Workflow for Synthesis and Application of this compound

The following diagram illustrates the logical workflow from the starting material to the synthesis of this compound and its subsequent application in a typical bioconjugation reaction.

Caption: Workflow for the synthesis of this compound and its use in bioconjugation.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound, a key reagent in the field of bioconjugation. The selection of high-purity m-PEG9-OH as the starting material is paramount. The provided adapted experimental protocol offers a robust method for the synthesis, and the characterization data serves as a benchmark for product validation. The workflow diagram illustrates the logical progression from synthesis to application, providing a clear overview for researchers and drug development professionals. Careful execution of the synthesis and purification steps will yield high-quality this compound, enabling the successful development of PEGylated biomolecules with enhanced therapeutic potential.

References

A Technical Guide to m-PEG9-Br: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)9-bromide (m-PEG9-Br), a valuable heterobifunctional linker for bioconjugation and drug delivery research. This document details its commercial availability, key physicochemical properties, and provides representative experimental protocols for its synthesis, purification, characterization, and use in modifying biomolecules.

Commercial Availability and Supplier Specifications

This compound is readily available from several commercial suppliers for research purposes. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the typical product specifications from prominent suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions | Solubility |

| BroadPharm | BP-22779 | ≥95% | 491.41 | 125562-30-3 | -20°C | Soluble in water, DMSO, DCM, DMF |

| Biopharma PEG | Not Specified | ≥95% | 491.4 | 125562-30-3 | -5°C, dry and protected from light | Not Specified |

Physicochemical Properties

-

Molecular Formula: C19H39BrO9

-

Appearance: Colorless to light yellow liquid or solid.

-

Reactivity: The terminal bromide is a good leaving group, making it suitable for nucleophilic substitution reactions with thiols, amines, and other nucleophiles on biomolecules. The methoxy-terminated PEG chain imparts hydrophilicity and can reduce the immunogenicity of the conjugated molecule.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, characterization, and application of this compound. These are intended as illustrative examples and may require optimization for specific laboratory conditions and target molecules.

Synthesis of this compound from m-PEG9-OH

This protocol describes a general method for the bromination of a methoxy-poly(ethylene glycol) alcohol.

Materials:

-

Methoxy-poly(ethylene glycol)9-alcohol (m-PEG9-OH)

-

Triphenylphosphine (B44618) (PPh3)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether, cold

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG9-OH (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM/Methanol (B129727), 95:5 v/v).

-

Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to yield this compound.

Purification by Silica (B1680970) Gel Column Chromatography

Further purification of this compound can be achieved using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexanes). The optimal solvent system should be determined by TLC analysis.

-

Chromatography column and collection tubes.

Procedure:

-

Prepare a silica gel slurry in the initial, less polar mobile phase and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization by ¹H-NMR Spectroscopy

The structure and purity of this compound can be confirmed by ¹H-NMR spectroscopy.

Representative ¹H-NMR Spectrum (400 MHz, CDCl₃):

-

δ 3.81 (t, 2H, -CH₂-Br): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom.

-

δ 3.64 (m, 32H, -O-CH₂-CH₂-O-): A broad multiplet representing the repeating ethylene (B1197577) glycol protons.

-

δ 3.54 (t, 2H, -CH₂-O-CH₃): Triplet for the two protons on the carbon adjacent to the terminal methoxy (B1213986) group.

-

δ 3.38 (s, 3H, -O-CH₃): A sharp singlet for the three protons of the terminal methoxy group.

Bioconjugation Protocol: Alkylation of a Protein Thiol Group

This protocol provides a general method for conjugating this compound to a cysteine residue on a protein.

Materials:

-

Protein with an accessible cysteine residue

-

This compound

-

Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

-

Reducing agent (e.g., TCEP, optional, to ensure the cysteine is in its reduced form)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Dissolve the protein in the reaction buffer. If necessary, add a 2-5 molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds involving the target cysteine.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

-

Add a 10-50 molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring.

-

Monitor the progress of the conjugation by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry.

-

Quench the reaction by adding a small molecule with a free thiol group (e.g., β-mercaptoethanol or dithiothreitol) to react with any excess this compound.

-

Purify the PEGylated protein from unreacted protein and excess reagents using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Mandatory Visualizations

Experimental Workflow for Protein PEGylation

Caption: Workflow for the conjugation of this compound to a protein.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Methodological & Application

Application Notes: Covalent Conjugation of m-PEG9-Br to Proteins

References

- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Bromo PEG | BroadPharm [broadpharm.com]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

Revolutionizing Drug Discovery: A Step-by-Step Guide to Utilizing m-PEG9-Br in PROTAC Synthesis

For Immediate Release

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker options, polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG9-Br, have gained prominence for their ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing for the formation of a productive ternary complex.

This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in PROTAC synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of the this compound Linker

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2]

The this compound linker, a methoxy-terminated polyethylene glycol chain with nine ethylene (B1197577) glycol units and a terminal bromine atom, offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often hydrophobic PROTAC molecules, which can lead to better cell permeability and more favorable pharmacokinetic profiles.[3]

-

Optimal Length and Flexibility: The nine-unit PEG chain provides a flexible and defined spacer, facilitating the proper orientation of the POI and E3 ligase for efficient ubiquitination. The length of the linker is a critical parameter that often requires optimization.[2]

-

Versatile Chemical Handle: The terminal bromine atom serves as a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand through well-established nucleophilic substitution reactions.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: first, the conjugation of the linker to one of the ligands (either the POI ligand or the E3 ligase ligand), followed by the coupling of the second ligand. The choice of which ligand to react with the this compound first depends on the available functional groups on each ligand. The terminal bromine of this compound is susceptible to nucleophilic substitution, making it suitable for reaction with nucleophiles such as phenols (via Williamson ether synthesis) or amines (via N-alkylation).

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a PROTAC using the this compound linker.

References

Application Notes and Protocols for the Reaction of m-PEG9-Br with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a cornerstone technique in drug development and biotechnology. It involves the covalent attachment of PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their solubility and in vivo stability, reducing immunogenicity, and prolonging their circulation half-life by decreasing renal clearance and enzymatic degradation.

This document provides detailed application notes and experimental protocols for the reaction of methoxy-PEG9-bromide (m-PEG9-Br) with primary amines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide leaving group to form a stable secondary amine linkage. This specific chemistry is highly relevant in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), where precise linker attachment is critical.

Reaction Mechanism and Principles

The reaction between this compound and a primary amine (R-NH₂) is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom attached to the bromine. This attack occurs from the backside relative to the carbon-bromine bond, leading to a transient five-coordinate transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in a secondary amine.

A key consideration in this reaction is the potential for over-alkylation. The secondary amine product is also nucleophilic and can react with another molecule of this compound to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium (B1175870) salt. To favor the desired mono-PEGylated product, reaction conditions must be carefully controlled, typically by using a molar excess of the primary amine relative to the this compound or by carefully controlling the stoichiometry and reaction time. The reaction also produces hydrobromic acid (HBr) as a byproduct, which will protonate unreacted amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is typically added to neutralize this acid and ensure the reaction proceeds to completion.

Applications

The conjugation of this compound to primary amines has several critical applications in research and drug development:

-

Bioconjugation: Attaching PEG chains to proteins and peptides at surface-exposed lysine (B10760008) residues or the N-terminus can improve their pharmacokinetic and pharmacodynamic profiles.

-

PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces targeted protein degradation.

-

Antibody-Drug Conjugate (ADC) Development: As part of a linker, this compound can be used to attach a cytotoxic payload to an antibody, leveraging the PEG spacer to improve the ADC's solubility and stability.

-

Surface Modification: Immobilizing molecules with primary amines onto surfaces functionalized with PEG-Br can be used to create biocompatible materials and biosensors.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the reaction of this compound with a model primary amine. These values are representative and will vary depending on the specific amine, solvent, temperature, and other conditions. Optimization is recommended for each specific application.

Table 1: Influence of Stoichiometry on Product Distribution

| Molar Ratio (Amine:this compound) | Mono-PEGylated Product Yield (%) | Di-PEGylated Product (%) | Unreacted Amine (%) |

| 1:1 | 50-60 | 15-25 | 20-30 |

| 2:1 | 70-80 | 5-10 | 15-20 |

| 5:1 | >90 | <5 | 5-10 |

| 10:1 | >95 | <2 | <5 |

Conditions: DMF, Room Temperature, 24 hours, in the presence of a non-nucleophilic base (e.g., DIEA).

Table 2: Effect of Reaction Conditions on Mono-PEGylation Yield

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Solvent | DMF | ~85 | Acetonitrile | ~75 |

| Temperature | Room Temp (25°C) | ~85 | 50°C | >95 (shorter time) |

| Base | DIEA (2 eq.) | ~85 | K₂CO₃ (3 eq.) | ~80 |

| Reaction Time | 12 hours | ~70 | 24 hours | ~85 |

Conditions: 5:1 molar ratio of Amine:this compound unless otherwise specified.

Experimental Protocols

Protocol 1: PEGylation of a Small Molecule Primary Amine in Organic Solvent

This protocol describes a general procedure for the mono-PEGylation of a small molecule containing a primary amine using this compound.

Materials:

-

This compound

-

Amine-containing small molecule

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Diethyl ether (cold)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Purification System: Reversed-phase HPLC or silica (B1680970) gel chromatography

Procedure:

-

Reagent Preparation:

-

Under an inert atmosphere (argon or nitrogen), dissolve the amine-containing small molecule (5 equivalents) in anhydrous DMF in a round-bottom flask.

-

Add DIEA (2 equivalents relative to this compound) to the solution.

-

In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

-

-

Reaction:

-

Slowly add the this compound solution to the stirred amine solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive amines, the temperature can be increased to 40-50°C.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.

-

Add cold diethyl ether to the residue to precipitate the PEGylated product.

-

Centrifuge or filter the mixture to collect the solid precipitate. Wash the precipitate with cold diethyl ether two more times to remove unreacted starting materials and DIEA salts.

-

Dry the crude product under vacuum.

-

Purify the crude product by reversed-phase HPLC or flash silica gel chromatography. The choice of purification method will depend on the properties of the target molecule.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and/or MALDI-TOF mass spectrometry.

-

Protocol 2: PEGylation of a Protein (e.g., at Lysine Residues)

This protocol provides a general method for PEGylating a protein with this compound in an aqueous buffer. This reaction is less common than using NHS-activated PEGs but can be effective. Careful optimization of pH and stoichiometry is critical to favor mono-PEGylation and avoid protein denaturation.

Materials:

-

This compound

-

Protein with accessible primary amines (e.g., lysine residues)

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine).

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

-

Dialysis cassettes or centrifugal ultrafiltration units with an appropriate molecular weight cut-off (MWCO).

Procedure:

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.

-

-

Reaction:

-

Dissolve this compound in a small amount of the Reaction Buffer immediately before use.

-

Add the this compound solution to the protein solution with gentle stirring. A molar excess of this compound (e.g., 5-20 fold) is typically used. The optimal ratio must be determined empirically.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted this compound and other small molecules by dialysis or using a centrifugal ultrafiltration unit.

-

To separate mono-PEGylated protein from unreacted protein and multi-PEGylated species, use either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

-

SEC: Separates molecules based on size. PEGylated proteins will elute earlier than their unmodified counterparts.

-

IEX: Separates based on charge. PEGylation of lysine residues neutralizes their positive charge, leading to a change in the protein's isoelectric point and its binding affinity to the IEX resin. This is often the method of choice for separating different PEGylated species.

-

-

-

Characterization:

-

Analyze the purified fractions by SDS-PAGE to assess the degree of PEGylation.

-

Confirm the molecular weight of the PEGylated protein using MALDI-TOF mass spectrometry.

-

Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

-

Visualizations

Caption: SN2 reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for small molecule PEGylation.

Application Notes and Protocols for Surface Modification using m-PEG9-Br

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol) with a terminal bromide group (m-PEG9-Br) for the surface modification of various materials. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely employed strategy to improve the biocompatibility, reduce non-specific protein adsorption, and enhance the in vivo circulation time of materials used in biomedical applications. The bromo-terminated PEG allows for a versatile and efficient method of surface functionalization through nucleophilic substitution reactions.

Principle of this compound Surface Modification

The primary mechanism for grafting this compound onto a surface involves a nucleophilic substitution reaction where a surface-immobilized nucleophile attacks the carbon atom bearing the bromide, which is a good leaving group. The most common approach utilizes a thiol group (-SH) as the nucleophile, leading to the formation of a stable thioether linkage. This process, often referred to as thiol-alkylation, is a type of "click chemistry" known for its high efficiency and specificity under mild reaction conditions.

The overall workflow for surface modification with this compound typically involves two main stages:

-

Surface Functionalization: Introduction of a suitable nucleophile, most commonly thiol groups, onto the material surface.

-

PEGylation: Reaction of the functionalized surface with this compound to covalently attach the PEG chains.

Applications

Surface modification with this compound is applicable to a wide range of materials and has significant implications in various fields:

-

Drug Delivery: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to prolong their circulation time in the bloodstream, enabling targeted drug delivery.[1][2]

-

Biomaterials and Medical Devices: Coating the surfaces of implants, catheters, and other medical devices to reduce biofouling, prevent bacterial adhesion, and improve biocompatibility.

-

Biosensors: Passivating sensor surfaces to minimize non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio and sensor sensitivity.

-

Tissue Engineering: Modifying scaffold surfaces to control cell adhesion and proliferation.

Experimental Protocols

This section provides detailed protocols for the surface modification of a gold substrate as a model system. The principles can be adapted for other materials like silica (B1680970) or polymers by selecting the appropriate surface functionalization method.

Materials and Reagents

-

This compound (ensure purity and proper storage conditions)

-

Substrate (e.g., gold-coated glass slide, silicon wafer)

-

Thiol-modifying agent (e.g., 11-mercaptoundecanoic acid for gold surfaces, (3-mercaptopropyl)trimethoxysilane (B106455) for silica surfaces)

-

Solvents: Ethanol (B145695), deionized water, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving this compound.

-

Base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Buffers (e.g., phosphate-buffered saline - PBS)

-

Nitrogen gas for drying

Protocol 1: Surface Thiolation of Gold Substrates

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-containing molecule on a gold surface.

-

Substrate Cleaning:

-

Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrate thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the desired thiol-alkane (e.g., 11-mercaptoundecanoic acid) in absolute ethanol.

-

Immerse the clean, dry gold substrate in the thiol solution.

-

Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with ethanol to remove any non-covalently bound thiols.

-

Dry the substrate under a stream of nitrogen gas.

-

Protocol 2: PEGylation of Thiol-Functionalized Surfaces with this compound

This protocol details the reaction between the surface-bound thiol groups and this compound.

-

Prepare this compound Solution:

-

Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a final concentration of 10-50 mg/mL.

-

-

PEGylation Reaction:

-

Place the thiol-functionalized substrate in a reaction vessel.

-

Add the this compound solution to the vessel, ensuring the entire functionalized surface is covered.

-

Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture (a 2-5 molar excess relative to the this compound) to act as a proton scavenger.

-

Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

-

-

Washing and Drying:

-

After the reaction, remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with the reaction solvent (DMSO or DMF), ethanol, and deionized water to remove unreacted this compound and other reagents.

-

Dry the PEGylated substrate under a stream of nitrogen gas.

-

Store the modified substrate in a clean, dry environment.

-

Characterization and Data Presentation

Successful surface modification can be verified and quantified using various analytical techniques.

Characterization Techniques

-

Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface, consistent with successful PEG grafting.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface. The appearance of the C 1s peak corresponding to the C-O bonds of the PEG backbone and the disappearance or attenuation of the substrate signal can confirm the presence of the PEG layer.

-

Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and measure the thickness of the grafted PEG layer.

-

Thermogravimetric Analysis (TGA): For particulate materials, TGA can be used to quantify the amount of grafted PEG by measuring the weight loss upon heating.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For PEGylated nanoparticles, NMR can be a powerful tool to quantify the grafting density.[4][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained to characterize the surface modification process. The values presented are illustrative and will vary depending on the specific substrate, PEG linker, and reaction conditions.

| Parameter | Unmodified Substrate | Thiol-Functionalized Substrate | This compound Grafted Substrate |

| Water Contact Angle (°) | 95 ± 5 | 65 ± 4 | 35 ± 3 |

| PEG Grafting Density (chains/nm²) | N/A | N/A | 1.5 - 3.0 |

| PEG Layer Thickness (nm) | N/A | ~1-2 (SAM) | 3 - 5 |

| XPS Atomic Concentration (%) - Carbon | ~20 | ~60 | ~75 |

| XPS Atomic Concentration (%) - Oxygen | <1 | ~10 | ~20 |

| XPS Atomic Concentration (%) - Sulfur | 0 | ~5 | <1 (attenuated) |

Diagrams

Workflow for Surface Modification with this compound

Caption: General workflow for surface modification.

Reaction Scheme: Thiol-Alkylation of a Surface with this compound

Caption: Thiol-bromo coupling reaction.

Signaling Pathway Analogy: Preventing Protein Adsorption

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. confluore.com [confluore.com]

- 3. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide PEGylation using m-PEG9-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, prolonged in vivo half-life, reduced immunogenicity, and improved stability against proteolytic degradation.[1][2] This document provides detailed application notes and protocols for the site-specific PEGylation of peptides using methoxy-poly(ethylene glycol)-9-bromide (m-PEG9-Br), a thiol-reactive PEGylating agent.

The use of a bromo-PEG derivative allows for the specific modification of cysteine residues within a peptide sequence via a thio-alkylation reaction.[3][4] This approach offers precise control over the site of PEGylation, which is crucial for preserving the biological activity of the peptide.[5][6] The this compound reagent provides a discrete PEG chain of nine ethylene (B1197577) glycol units, allowing for a modest increase in hydrodynamic volume, which can be beneficial for optimizing the therapeutic profile of smaller peptides.

Principle of the Reaction

The core of this PEGylation technique is the nucleophilic substitution reaction between the thiol group (-SH) of a cysteine residue in the peptide and the bromide group (-Br) of the this compound molecule. The reaction, often referred to as thio-alkylation, results in the formation of a stable thioether bond, covalently linking the PEG moiety to the peptide.[3] The reaction is typically carried out under mild conditions, with careful control of pH to ensure the specific reactivity of the thiol group.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the PEGylation of a cysteine-containing peptide with this compound. Please note that these values are representative and may require optimization for specific peptide sequences.

| Parameter | Typical Value/Range | Notes |

| Reactants | ||

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |

| This compound:Peptide Molar Ratio | 1.5:1 to 5:1 | A slight to moderate excess of the PEG reagent is often used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent/Buffer | Phosphate buffer, Tris buffer, or similar non-nucleophilic buffers | Ensure the buffer does not contain primary amines if there is a risk of side reactions. |

| pH | 7.0 - 8.5 | A slightly alkaline pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion. |

| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize potential side reactions or peptide degradation. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by HPLC. |

| Purification & Analysis | ||

| Purification Method | Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) | SEC is effective for separating based on size, while RP-HPLC separates based on hydrophobicity.[9][] |

| Analytical Method | RP-HPLC, Mass Spectrometry (MS) | HPLC is used to assess purity, while MS confirms the identity and molecular weight of the conjugate.[11] |

| Expected Outcome | ||

| Conjugation Efficiency/Yield | > 80% | Highly dependent on the peptide sequence and reaction optimization. |

| Purity of Final Product | > 95% | Achievable with appropriate purification strategies. |

Experimental Protocols

Protocol 1: PEGylation of a Cysteine-Containing Peptide with this compound

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a single cysteine residue.

Materials:

-

Cysteine-containing peptide (lyophilized)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, 2 mM EDTA, pH 7.5

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Reaction vessels (e.g., microcentrifuge tubes or glass vials)

-

Orbital shaker or magnetic stirrer

Procedure:

-

Peptide Preparation:

-